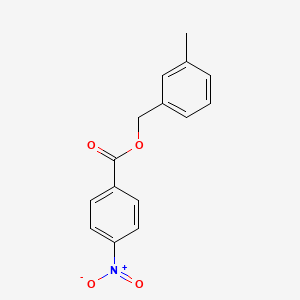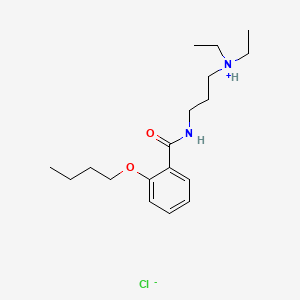![molecular formula C13H21N3 B13799243 1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI): is a complex organic compound belonging to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-g]isoquinoline derivatives typically involves multicomponent reactions. One common method includes the reaction of aromatic amines, aromatic aldehydes, and pyrazolones in ethylene glycol . Another approach involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1H-Pyrazolo[3,4-g]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are used as building blocks in organic synthesis, enabling the creation of more complex molecules .
Biology: These compounds have shown potential as inhibitors of various enzymes and receptors, making them valuable in biochemical research .
Medicine: Research has indicated that certain derivatives may act as selective glucocorticoid receptor antagonists, offering potential therapeutic applications .
Industry: In the industrial sector, these compounds can be used in the development of new materials with specific properties, such as fluorescence .
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-g]isoquinoline derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been found to bind to leucine-rich repeat kinase 2 (LRRK2), inhibiting its activity and affecting related signaling pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position of the pyrazole ring fusion.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline system but may have different substituents and properties.
Uniqueness: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are unique due to their specific structural arrangement and the presence of various substituents
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
(4aR,8aS)-3-ethyl-6-methyl-1,4,4a,5,7,8,8a,9-octahydropyrazolo[3,4-g]isoquinoline |
InChI |
InChI=1S/C13H21N3/c1-3-12-11-6-10-8-16(2)5-4-9(10)7-13(11)15-14-12/h9-10H,3-8H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 |
InChIキー |
BCYLMLRPTGSNNE-UWVGGRQHSA-N |
異性体SMILES |
CCC1=NNC2=C1C[C@H]3CN(CC[C@H]3C2)C |
正規SMILES |
CCC1=NNC2=C1CC3CN(CCC3C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
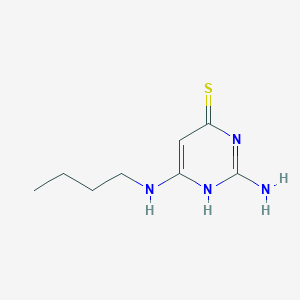



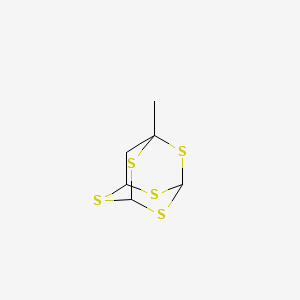
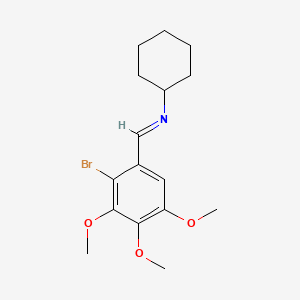
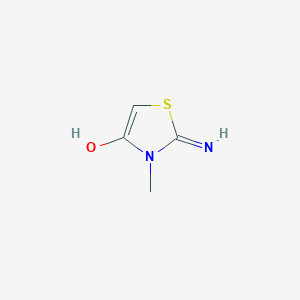
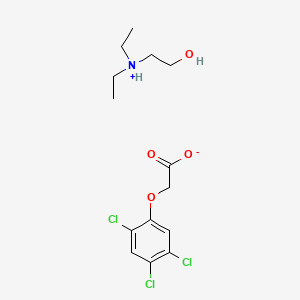
![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
